molecular formula C17H13N5O3S B10964771 2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10964771
M. Wt: 367.4 g/mol
InChI Key: PMRJSZYVVXIRSO-UHFFFAOYSA-N
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Description

2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolo[1,5-c]pyrimidine core fused with a thieno ring and a nitrophenoxy methyl group. The presence of these diverse functional groups endows the compound with a range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a nitrophenoxy methyl intermediate, followed by its reaction with a cyclopenta thieno derivative. The final step often involves the formation of the triazolo[1,5-c]pyrimidine ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process may be scaled up using continuous flow reactors to ensure consistent production quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can further enhance the compound’s biological activity and specificity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other signaling pathways, further enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. Its ability to inhibit CDK2 and other molecular targets makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C17H13N5O3S

Molecular Weight

367.4 g/mol

IUPAC Name

4-[(2-nitrophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C17H13N5O3S/c23-22(24)11-5-1-2-6-12(11)25-8-14-19-16-15-10-4-3-7-13(10)26-17(15)18-9-21(16)20-14/h1-2,5-6,9H,3-4,7-8H2

InChI Key

PMRJSZYVVXIRSO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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